molecular formula C18H23N5O2 B2929273 4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-77-6

4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2929273
CAS No.: 946360-77-6
M. Wt: 341.415
InChI Key: WKVASWGDMOTFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Introduction 4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetically designed organic compound belonging to the class of imidazo[2,1-c][1,2,4]triazines. This complex heterocyclic scaffold is characterized by a tetrahydroimidazotriazine core structure substituted with a pentyl carboxamide group and a p-tolyl (4-methylphenyl) ring. Compounds within this structural family have garnered significant interest in scientific research due to their potential as key intermediates and scaffolds in medicinal chemistry and drug discovery projects. The structural motif of polyazacyclic compounds, such as this one, is frequently investigated for its ability to mimic natural heterocycles and interact with biological targets. Research Applications and Value This compound is intended for research applications only. The imidazo[2,1-c][1,2,4]triazine core is a privileged structure in pharmaceutical development. Related diazine and triazine derivatives are known to exhibit a wide spectrum of biological activities, making them valuable tools for probing biological pathways. Specifically, such compounds are studied for their roles as potential inhibitors of specific enzymes, such as CD73 (ecto-5'-nucleotidase), a target implicated in oncology and immunology research. The presence of the carboxamide and p-tolyl functionalities allows for structure-activity relationship (SAR) studies, enabling researchers to optimize properties like potency and selectivity. Its primary value lies in its utility as a building block for the synthesis of more complex molecules and as a reference standard in high-throughput screening assays to identify new therapeutic leads. Usage and Handling Intended Use: This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and in accordance with their institution's safety guidelines.

Properties

IUPAC Name

8-(4-methylphenyl)-4-oxo-N-pentyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-3-4-5-10-19-16(24)15-17(25)23-12-11-22(18(23)21-20-15)14-8-6-13(2)7-9-14/h6-9H,3-5,10-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVASWGDMOTFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a member of the imidazo[2,1-c][1,2,4]triazine class of compounds. This class has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N6OC_{16}H_{22}N_{6}O with a molecular weight of approximately 318.39 g/mol. Its structure features a tetrahydroimidazo[2,1-c][1,2,4]triazine core which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. The imidazo[2,1-c][1,2,4]triazine framework has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. For instance:

Cancer Type GI50 (µM) Reference
Leukemia1.96
Colon Cancer2.60
Melanoma1.91
Ovarian Cancer4.01

These findings suggest that compounds with similar structures may exhibit potent anticancer activities.

Enzyme Inhibition

The compound's biological activity may also involve the inhibition of key enzymes implicated in cancer progression and other diseases. For example:

  • Dihydrofolate reductase (DHFR) : A critical enzyme in nucleotide synthesis and a target for anticancer drugs.
  • Serine proteases : These enzymes play roles in various physiological processes and are implicated in diseases like cancer and inflammation.

Inhibition studies have shown that triazine derivatives can effectively inhibit these enzymes at low concentrations (IC50 values in the nanomolar range) .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Cell Cycle Arrest : Induction of cell cycle arrest at specific phases (G1/S or G2/M) has been observed in treated cells.
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress and contribute to apoptosis.

Case Studies

A notable case study involved the evaluation of similar triazine derivatives in vitro against various cancer cell lines. The results indicated significant cytotoxicity correlated with structural modifications on the triazine core:

  • Study Design : Various derivatives were synthesized and screened against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Results : Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name R1 (Carboxamide/Ester) R2 (Aryl) Key Features
4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (Target) Pentyl p-tolyl Carboxamide derivative; enhanced lipophilicity; unstudied thermal stability
Ethyl 8-(3-chlorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-acetate Ethyl ester 3-chlorophenyl Lead compound; selective necrosis (IC50 = 1.2–5.8 µM); polymorphic forms
Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate Ethyl ester 4-methoxyphenyl Low toxicity in vitro/in vivo; electrochemical detection via CNF sensor
4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Propyl p-tolyl Shorter alkyl chain; uncharacterized bioactivity
N-cyclohexyl-8-(p-tolyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Cyclohexyl p-tolyl Bulky substituent; potential CNS penetration due to lipophilicity

Thermal and Physicochemical Properties

  • Thermal Stability :

    • Ethyl esters decompose at 180–220°C in oxidative conditions, forming gaseous byproducts (CO2, NH3) . Polymorphism in 3-chlorophenyl derivatives affects melting points (e.g., 195°C vs. 210°C for ketimine/enamine forms) .
    • Carboxamides (target compound) likely exhibit higher thermal stability, though experimental data are lacking .
  • Solubility and Permeability :

    • Esters have higher logP values (2.5–3.0) than carboxamides (estimated logP = 1.8–2.2), favoring membrane penetration .
    • The pentyl chain in the target compound may compensate for carboxamide polarity, enhancing blood-brain barrier permeability .

Pharmacokinetics and Development Status

  • Esters :

    • Ethyl 3-chlorophenyl ester is patented as a prodrug for multiple myeloma and cervical cancer .
    • Rapid hydrolysis in plasma limits bioavailability; requires formulation with esterase inhibitors .
  • Carboxamides: The target compound and its analogs (e.g., cyclohexyl derivative) are preclinical candidates with unoptimized pharmacokinetic profiles . QSAR models predict moderate blood-brain barrier penetration (logBB = −0.5 to 0.2) for carboxamides .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-oxo-N-pentyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?

  • Methodology : Use a one-pot multi-step reaction under reflux conditions with catalysts like PPA (polyphosphoric acid). Optimize solvent selection (e.g., ethanol or DMF) and reaction time (typically 7–20 hours) based on similar triazine-carboxamide syntheses. Monitor intermediates via TLC and purify using column chromatography. Yield optimization may require adjusting substituent reactivity, as seen in analogous imidazo-triazine derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H NMR and 13C^{13}C NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.0 ppm, carbonyl carbons at δ 165–170 ppm). Compare with published shifts for tetrahydroimidazo-triazine cores .
  • Mass Spectrometry : HRMS (ESI) for exact mass confirmation (e.g., calculated [M+H]+^+ within ±2 ppm error).
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, N-H bend at ~3300 cm1^{-1}) .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous-organic mixtures (ethanol/water). Assess stability via accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C). Monitor degradation products using HPLC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Substituent Variation : Modify the pentyl chain (N-position) and p-tolyl group (C8 position) to assess steric/electronic effects. Synthesize analogs with halogens or electron-withdrawing groups.
  • Biological Assays : Screen derivatives for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR. Compare IC50_{50} values against parent compound .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of related targets (e.g., GSK-3β or kinases). Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability. Cross-reference with SAR data to refine models .

Q. How can process engineering improve scalability of synthesis?

  • Methodology :

  • Separation Technologies : Optimize membrane filtration or centrifugal partitioning chromatography for intermediate purification.
  • Process Control : Use PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progress. Simulate large-scale processes using Aspen Plus .

Q. How should researchers address contradictory data in spectral or biological assay results?

  • Methodology :

  • Data Triangulation : Cross-validate NMR/HRMS with X-ray crystallography (if single crystals are obtainable).
  • Assay Replication : Repeat biological assays under standardized conditions (e.g., ATP concentration in kinase assays). Apply statistical frameworks (ANOVA, PCA) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.